Ammonium

Description

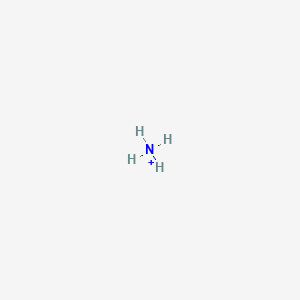

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Geochemistry and Atmospheric Science of Ammonium

Atmospheric Cycling and Transformation Pathways

The atmospheric journey of ammonium (B1175870) is intrinsically linked to its gaseous precursor, ammonia (B1221849) (NH₃). Ammonia is the most abundant alkaline gas in the atmosphere and plays a vital role in atmospheric chemical processes. noaa.govnih.gov Once emitted, ammonia undergoes dispersion, transport, and transformation, eventually leading to the formation of this compound and its subsequent removal from the atmosphere through deposition. ceh.ac.uk The atmospheric lifetime of ammonia is typically a few hours, while this compound can persist for several days. ceh.ac.ukmdpi.com

Anthropogenic and Natural Emission Sources of Ammonia and this compound

Ammonia emissions originate from both natural and anthropogenic sources, with the latter being the dominant contributor on a global scale. nih.govapis.ac.ukpjoes.comcopernicus.orgresearchgate.net Agricultural activities represent the largest source of anthropogenic ammonia emissions, primarily from livestock manure and urine, as well as the application of nitrogen fertilizers. noaa.govnih.govapis.ac.ukpjoes.comcopernicus.orgwww.gov.uk Volatilization of ammonia from urea (B33335) breakdown and fertilizer application are significant agricultural sources. apis.ac.uk High-density intensive farming practices are often associated with "emission hot-spots". apis.ac.uk

Non-agricultural anthropogenic sources include catalytic converters in gasoline vehicles, landfill sites, sewage treatment plants, composting of organic materials, combustion processes, and various industrial activities. apis.ac.ukwikipedia.org While agricultural sources are generally better recognized and documented, non-agricultural emissions, though often of smaller intensity individually, contribute a notable percentage to the total emissions and are often underestimated. pjoes.com

Natural sources of ammonia emissions include wildlife, natural ecosystems, forestry, and biomass burning during natural fires. pjoes.comcopernicus.org The ocean is also a natural source, although its significance in the global atmospheric budget is still debated. copernicus.org Ammonia can be volatilized from the ocean surface, with the rate increasing with rough waves, high winds, high acidity, and high temperatures. wikipedia.org

Globally, agriculture is estimated to be responsible for approximately 75-80% of ammonia emissions (excluding oceanic sources). pjoes.comresearchgate.net Trends in ammonia emissions have shown an increase globally in recent decades, although in some regions like the UK, they have flattened after a peak in the late 1980s and early 1990s. nih.govapis.ac.ukresearchgate.net Rising temperatures due to climate change may further amplify ammonia emissions from soil. copernicus.org

Formation and Evolution of this compound-Containing Atmospheric Aerosols

Gaseous ammonia reacts rapidly in the atmosphere with acidic species, such as sulfuric acid and nitric acid, to form fine particles of this compound salts. noaa.govnih.govceh.ac.ukwikipedia.orgmpic.desciencedaily.comacs.orgacs.org These reactions contribute significantly to the formation of secondary inorganic aerosols (SIAs), which are a major fraction of atmospheric particulate matter globally. nih.govresearchgate.netacs.org The resulting aerosols often contain sulfate (B86663), nitrate (B79036), and this compound ions (SNA). sciencedaily.comacs.org

The formation and evolution of these this compound-containing aerosols are strongly influenced by aerosol acidity, which can vary widely depending on the region and conditions. mpic.desciencedaily.com Water content and the total mass concentration of aerosol particles have been found to be particularly important factors in determining aerosol acidity, even more so than the dry particle composition in populated continental areas with high anthropogenic ammonia emissions. mpic.desciencedaily.com

Interactions between water-soluble organic acid salts and this compound sulfate in aqueous aerosols can also affect the partitioning of ammonia between the condensed and gas phases, thereby modifying the composition and physicochemical properties of aerosols. nih.govacs.org For instance, this compound depletion due to the release of gaseous ammonia has been observed in mixed aerosols containing certain organic acid salts and this compound sulfate upon dehydration. nih.govacs.org

Ammonia also plays a role in the formation of nitrogen-containing organic aerosols, which can affect health, environment, and climate. atmospheric-chemistry-and-physics.net A newly recognized atmospheric reaction pathway involves ammonia efficiently scavenging stable Criegee intermediates, producing nitrogen-containing organic compounds. atmospheric-chemistry-and-physics.net

Atmospheric Acidity Buffering by Ammonia/Ammonium Conjugate Pairs

Ammonia is the most abundant alkaline component in the atmosphere and plays a crucial role in neutralizing atmospheric acidity. mpic.desciencedaily.comresearchgate.netnih.govresearchgate.net The conjugate acid-base pair of this compound ions (NH₄⁺) and ammonia (NH₃) acts as a buffering system in atmospheric aerosols and aqueous phases like cloud and fog droplets. mpic.desciencedaily.comresearchgate.netnih.govresearchgate.net

In populated continental areas with high anthropogenic ammonia emissions, aerosol pH can be efficiently buffered and stabilized by the NH₄⁺/NH₃ pair. mpic.desciencedaily.comresearchgate.netnih.gov Variations in water content are responsible for a significant portion (70-80%) of the global variability in aerosol pH in these ammonia-buffered regions. mpic.desciencedaily.com This multiphase buffering mechanism is important for understanding haze formation and the effects of aerosols on human health and climate. mpic.de

Cloud and fog droplets are generally less acidic than aqueous aerosols, partly due to the more frequent dissolution of ammonia and higher buffering capacities. researchgate.net As the NH₃/NH₄⁺ conjugate pair becomes dominant in the buffering capacity of the atmospheric aqueous phase, changes in particle acidity can impact the phase distribution of different ionizable compounds. researchgate.net

Atmospheric Deposition Fluxes and Environmental Re-distribution

This compound is removed from the atmosphere through deposition processes, which can be broadly categorized as dry and wet deposition. mdpi.com These deposition processes determine how much of the compound is removed from the atmosphere and how much is transported further away.

Dry deposition involves the direct transfer of gaseous ammonia and aerosol-bound this compound to surfaces. mdpi.com For ammonia gas, dry deposition is driven by turbulent diffusion and can be influenced by factors such as near-surface winds, atmospheric stability, surface roughness, and the spatial distribution of sources. mdpi.com The exchange of ammonia between the atmosphere and surfaces like vegetation and soil is bidirectional, meaning surfaces can act as both sources and sinks depending on the ambient concentration relative to the surface compensation point. noaa.govceh.ac.ukmdpi.comresearchgate.netmdpi.com

Wet deposition occurs when this compound is incorporated into precipitation, such as rain and snow, and subsequently deposited onto the Earth's surface. mdpi.com This can happen through processes like nucleation scavenging, where particles act as cloud condensation nuclei, and impact scavenging. mdpi.com The spatial distribution of this compound wet deposition often shows similarities to the distribution of ammonia emissions, suggesting a significant impact of local sources on regional deposition patterns. noaa.govceh.ac.uk

Ammonia and this compound deposition can lead to the re-distribution of nitrogen in the environment, impacting terrestrial and aquatic ecosystems. noaa.govnih.govresearchgate.net Deposition rates and distribution are crucial for understanding the environmental impacts of ammonia and this compound. noaa.govresearchgate.net Measurements from monitoring programs, such as the National Atmospheric Deposition Program/National Trends Network (NADP/NTN) and the Ammonia Monitoring Network (AMoN), provide valuable data on this compound concentrations in precipitation and atmospheric ammonia gas concentrations. noaa.govacs.org

Modeling plays a significant role in assessing the distribution and deposition of ammonia and this compound, although accurately quantifying dry deposition remains a key uncertainty. researchgate.netmdpi.com Including bidirectional surface-atmosphere exchange in models is considered a significant advancement for simulating ammonia. researchgate.net

Ecosystemic Impact and Biogeochemical Perturbations

Atmospheric deposition of this compound contributes to the total nitrogen input into ecosystems, influencing biogeochemical cycles and potentially leading to significant environmental perturbations. noaa.govnih.govresearchgate.netmpic.desciencedaily.comresearchgate.netfrontiersin.orgresearchgate.netglobalchange.gov

Nitrogen Cycle Dynamics and Eutrophication Processes

This compound is a key component of the nitrogen cycle, a fundamental biogeochemical process that transforms nitrogen through various chemical forms as it moves between the atmosphere, land, and aquatic ecosystems. frontiersin.orgresearchgate.networldoceanreview.combyjus.com In the nitrogen cycle, this compound is produced through processes like nitrogen fixation, where atmospheric nitrogen is converted into ammonia and then this compound by microorganisms, and ammonification, the decomposition of organic matter. frontiersin.orgworldoceanreview.combyjus.com this compound can then be taken up by plants and microorganisms or converted to nitrite (B80452) and nitrate through nitrification. frontiersin.orgworldoceanreview.combyjus.com

Excessive atmospheric deposition of nitrogen, including this compound, can disrupt the natural balance of the nitrogen cycle in sensitive ecosystems. nih.govapis.ac.ukresearchgate.netmpic.desciencedaily.comresearchgate.netfrontiersin.orgresearchgate.net This excess nitrogen can lead to eutrophication, a process characterized by the enrichment of water bodies with nutrients, particularly nitrogen and phosphorus, which stimulates excessive growth of algae and other aquatic plants. nih.govapis.ac.ukwikipedia.orgresearchgate.netfrontiersin.orgresearchgate.netnine-esf.org Eutrophication can cause undesirable disturbances to the balance of organisms in the water and degrade water quality, potentially leading to oxygen depletion and fish kills. wikipedia.orgnine-esf.orgcdnsciencepub.com

Atmospheric nitrogen deposition has been identified as a cause of nitrogen enrichment and eutrophication in lakes. nine-esf.org In eutrophic aquatic ecosystems, increased nitrogen levels can alter the dynamics of microbial communities involved in nitrogen transformations, such as nitrification and denitrification. cdnsciencepub.comnih.gov High concentrations of this compound nitrogen and nitrate nitrogen in eutrophic waters can be directly utilized by aquatic plants and algae, affecting the need for nitrogen obtained through nitrification. cdnsciencepub.com Eutrophication can also lead to hypoxic or anoxic conditions, inhibiting nitrification and promoting this compound accumulation in sediments. nine-esf.orgcdnsciencepub.com

Beyond eutrophication, excessive nitrogen deposition can also contribute to soil acidification and lead to changes in species composition in semi-natural ecosystems, threatening biodiversity. nih.govapis.ac.ukwikipedia.orgresearchgate.net Increased soil nitrogen levels can favor common plant species, leading to the displacement of rarer species and significant changes in plant community structure. www.gov.uk Ammonia itself can also be directly toxic to certain plants, mosses, and lichens even at low concentrations. www.gov.ukwikipedia.orgresearchgate.net

Human activities, particularly intensive agriculture and urban development, have significantly altered the global nitrogen cycle, leading to imbalances in nutrient flows and ecosystem dynamics. researchgate.netglobalchange.govnih.govmdpi.com These alterations, including increased ammonia emissions and subsequent this compound deposition, contribute to environmental problems such as eutrophication, acidification, and air pollution. nih.govresearchgate.netglobalchange.gov

Soil Acidification and Terrestrial Biodiversity Responses

Atmospheric deposition of nitrogen compounds, including this compound, contributes to soil acidification. royalsociety.orgcas.cn This acidification occurs as this compound is converted to nitrate through nitrification or taken up by plants, releasing hydrogen ions into the soil. cas.cn Soils have a certain capacity to buffer against this increased acidity, but prolonged exposure to high nitrogen deposition can exceed this capacity, leading to a drop in pH. royalsociety.org

Changes in soil pH due to acidification can alter the balance of essential elements, such as calcium, potassium, and magnesium. royalsociety.org This can negatively affect plant species, particularly those adapted to low-nutrient, less acidic conditions. marshall.educambridge.org Sensitive plant species, especially in weakly buffered habitats, can exhibit poor root and shoot development in the presence of increased this compound availability. marshall.edu Over time, soil acidification and increased nitrogen availability can lead to shifts in plant species composition, favoring fast-growing, nutrient-tolerant species that outcompete sensitive, slower-growing native plants, ultimately reducing biodiversity. royalsociety.orgmarshall.educambridge.orgresearchgate.net Habitats particularly vulnerable to ammonia pollution include bogs, peatlands, grasslands, heathlands, and forests. royalsociety.org The response of biodiversity to changes in ammonia emissions and deposition can vary, with some organisms like mosses and lichens responding relatively quickly, while other plants and soil processes may take longer to recover. royalsociety.org

Aquatic Ecosystems and this compound Speciation

In aquatic ecosystems, this compound (NH₄⁺) exists in equilibrium with un-ionized ammonia (NH₃). waterquality.gov.auatlantis-press.commdpi.com The relative proportions of these two forms are strongly influenced by pH, temperature, and ionic strength. waterquality.gov.au Un-ionized ammonia (NH₃) is generally much more toxic to aquatic organisms than the this compound ion (NH₄⁺). waterquality.gov.au

Anthropogenic sources, such as municipal, industrial, and agricultural wastewater and runoff, contribute significantly to ammonia entering aquatic environments. waterquality.gov.aumdpi.com Elevated concentrations of total ammonia nitrogen (TAN), which includes both NH₄⁺ and NH₃, can lead to eutrophication, oxygen depletion, and direct toxic effects on aquatic animals, particularly those with permeable skin surfaces. royalsociety.orgmdpi.comfishersci.co.uk While some aquatic plants can utilize this compound as a nutrient, high concentrations can still be detrimental. mdpi.com Monitoring and modeling of total this compound in surface water are essential due to its variable toxicity and interactions with environmental factors. mdpi.com

Microbial-Mediated this compound Transformations in Environmental Systems

Microorganisms play a central role in the transformation of this compound within environmental systems, influencing its fate and impact. These transformations are key processes within the nitrogen cycle.

Anaerobic this compound Oxidation (Anammox) Processes

Anaerobic this compound Oxidation (Anammox) is a microbial process where this compound (NH₄⁺) is oxidized to nitrogen gas (N₂) using nitrite (NO₂⁻) as the electron acceptor under anoxic or suboxic conditions. researchgate.netacs.orgfrontiersin.orgnih.gov This process is a significant pathway for the removal of fixed nitrogen from ecosystems. researchgate.netacs.orgfrontiersin.org

Anammox is mediated by a specific group of bacteria belonging to the Planctomycetales phylum. frontiersin.orgnih.gov Several genera of anammox bacteria have been identified, including Candidatus Brocadia, Kuenenia, Scalindua, Anammoxoglobus, and Jettenia. frontiersin.orgnih.gov These bacteria have been found in a variety of anoxic environments, including marine sediments, the anoxic water column of seas, freshwater systems, and even extreme environments like sea ice and permafrost. researchgate.netfrontiersin.org

Anammox can be responsible for a substantial proportion of nitrogen removal in marine sediments, contributing significantly to oceanic nitrogen budgets. researchgate.net In freshwater lakes and agricultural soils, anammox has also been reported to account for a notable percentage of nitrogen loss. frontiersin.org The activity and distribution of anammox bacteria are influenced by environmental conditions such as dissolved oxygen levels, organic content, and the availability of nitrite. researchgate.netfrontiersin.org

Nitrification and Dissimilatory Nitrate Reduction to this compound (DNRA) Pathways

Nitrification is a two-step aerobic process where this compound (NH₄⁺) is sequentially oxidized to nitrite (NO₂⁻) and then to nitrate (NO₃⁻). mdpi.comslu.se The first step, the oxidation of ammonia to nitrite, is primarily carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). mdpi.comslu.semdpi.com This step is often considered the rate-limiting step in nitrification. mdpi.comslu.se The second step, the oxidation of nitrite to nitrate, is performed by nitrite-oxidizing bacteria. slu.se Nitrification is a crucial process in the nitrogen cycle, converting this compound, which can be adsorbed to soil particles, into the more mobile nitrate form, which is susceptible to leaching and denitrification. oup.com

Dissimilatory Nitrate Reduction to this compound (DNRA), also known as nitrate/nitrite ammonification, is an anaerobic respiratory process carried out by various microorganisms. wikipedia.orgfrontiersin.orgnih.govbohrium.com In this pathway, nitrate (NO₃⁻) or nitrite (NO₂⁻) is reduced to this compound (NH₄⁺). wikipedia.orgbohrium.com Unlike denitrification, which removes nitrogen from the system as nitrogen gas, DNRA conserves nitrogen within the ecosystem by converting nitrate back to this compound, a form that can be assimilated by plants and microorganisms. wikipedia.orgbohrium.com

DNRA is more common in anaerobic environments with high organic matter and can occur simultaneously with denitrification. wikipedia.orgnih.gov Environmental factors such as nitrate concentration, organic matter availability, pH, and temperature influence the prevalence and rates of DNRA. mdpi.comfrontiersin.orgbohrium.comcopernicus.org Research indicates that higher carbon-to-nitrogen ratios can favor DNRA over denitrification. nih.gov DNRA plays an important role in nitrogen retention in soils and sediments and is also relevant in wastewater treatment for nitrogen recovery. frontiersin.orgbohrium.com

Microbial Community Dynamics under Varying this compound Regimes

The composition and activity of microbial communities involved in this compound transformations are significantly influenced by the availability of this compound and other environmental factors. frontiersin.orgslu.semdpi.comoup.comfrontiersin.org

Ammonia-oxidizing bacteria (AOB) and archaea (AOA) are key players in the nitrification process, and their communities respond dynamically to varying this compound regimes. slu.semdpi.comoup.comfrontiersin.org Studies have shown that fertilization regimes, particularly the input of this compound-based fertilizers, can significantly alter the abundance and community structure of AOB in soils. mdpi.comfrontiersin.org Higher urea-N inputs, which lead to increased this compound in soils, have been linked to higher AOB abundance. frontiersin.org AOA communities also respond to fertilization and environmental conditions, though their dynamics may differ from AOB, suggesting niche differentiation between these two groups. slu.semdpi.comoup.com Some research indicates that AOA may have a higher substrate affinity and adaptability to varying this compound concentrations compared to AOB, while AOB may require higher substrate levels for growth. mdpi.com

Other factors influencing microbial community dynamics under varying this compound regimes include soil pH, temperature, soil type, water content, and plant cover. mdpi.commdpi.comoup.comfrontiersin.org The interplay between these factors and this compound availability shapes the microbial communities responsible for nitrogen cycling, impacting processes like nitrification, anammox, and DNRA, and ultimately influencing nitrogen retention and loss in different ecosystems. frontiersin.orgmdpi.comslu.seoup.com

Biological Transport and Metabolic Roles of Ammonium Ions

Molecular Mechanisms of Cellular Ammonium (B1175870) Transport

Cellular uptake and efflux of this compound/ammonia (B1221849) are primarily mediated by the Amt/Mep/Rh protein family. These integral membrane proteins exhibit structural similarities despite their diverse physiological functions. frontiersin.org

Structure-Function Relationships of this compound Transporter (Amt/Mep/Rh) Proteins

Proteins belonging to the Amt/Mep/Rh family are typically composed of approximately 400-500 amino acids and are predicted to have 10 to 12 transmembrane helices. tandfonline.comresearchgate.net Crystal structures of prokaryotic Amt proteins, such as AmtB from Escherichia coli and Amt1 from Archaeoglobus fulgidus, reveal that these proteins assemble as trimers in the membrane, with each subunit contributing to a central pore through which the substrate moves. frontiersin.org AmtB and Amt1 have 11 transmembrane domains, while Rh proteins have been shown to have 12. frontiersin.org

A highly conserved feature across the Amt/Mep/Rh family is the presence of a narrow pore lined by hydrophobic side chains, with the notable exception of two highly conserved histidine residues (the "Twin-His" motif) located within the pore. biorxiv.orgcore.ac.uknih.gov These histidine residues are crucial for the transport mechanism and substrate selectivity. elifesciences.orgbiorxiv.orgnih.gov

The structural data initially suggested that these proteins might function as channels facilitating the diffusion of neutral ammonia (NH₃). core.ac.ukmicrobiologyresearch.org In this model, an this compound ion (NH₄⁺) would bind at the extracellular entrance, be deprotonated, traverse the hydrophobic pore as NH₃, and then be reprotonated on the intracellular side. frontiersin.org

Electrogenic and Proton-Coupled this compound Permeation Pathways

While the electroneutral transport of NH₃ has been proposed, functional studies, particularly on plant AMTs and Rhesus proteins, have provided evidence for electrogenic transport. tandfonline.commicrobiologyresearch.org This suggests mechanisms involving the movement of charge across the membrane.

Recent research, combining electrophysiology, functional complementation, and molecular dynamics simulations, has revealed a "two-lane" mechanism for electrogenic this compound transport in some Amt/Mep/Rh proteins, such as AmtB from E. coli and Rh50 from Nitrosomonas europaea. nih.govelifesciences.orgelifesciences.org In this model, following the deprotonation of NH₄⁺ at the extracellular side, the charged proton (H⁺) and the neutral ammonia molecule (NH₃) are proposed to traverse the membrane via separate, but coupled, pathways within the transporter. nih.govelifesciences.org A polar conduction route is suggested to facilitate H⁺ transfer, while a parallel hydrophobic pathway accommodates the NH₃ molecule. nih.govelifesciences.org Intracellular reprotonation then occurs, driven by the cytoplasmic pH. elifesciences.orgmicrobiologyresearch.org This mechanism effectively results in a net electrogenic transport of charge, consistent with the movement of NH₄⁺ or a symport of NH₃ and H⁺. tandfonline.comresearchgate.net The water wires (WWs) identified in AmtB have been experimentally proven to be essential for proton conduction during the transport cycle. microbiologyresearch.org

Competition and Selectivity in Ion Channel Interactions

The Amt/Mep/Rh transporters exhibit high selectivity for this compound/ammonia despite the presence of other ions of similar size, such as potassium (K⁺). nih.govelifesciences.orgnih.gov This selectivity is crucial for maintaining cellular ionic homeostasis and membrane potential. elifesciences.org

Studies investigating mutations in the conserved Twin-His motif have provided insights into the basis of this selectivity. Altering the hydrophobicity of the pore through mutations in these histidine residues can abolish the selectivity against potassium, leading to a mechanistic switch from a selective transporter to a less specific channel-like activity where K⁺ can compete with this compound transport. biorxiv.orgnih.gov This suggests that the inherent mechanism of substrate translocation, particularly the deprotonation-reprotonation cycle and the separation of H⁺ and NH₃ pathways, is key to ensuring high specificity, rather than solely relying on a traditional selective filter based on ion size. elifesciences.orgbiorxiv.orgnih.gov The formation of the water-filled channel for H⁺ movement is dependent on specific amino acids and the binding of this compound at the transporter entrance. elifesciences.org

Biological Nitrogen Assimilation and Homeostatic Regulation

This compound is a key inorganic nitrogen source for many organisms, including bacteria, fungi, plants, and archaea. ontosight.aicsic.es Once transported into the cell, this compound is primarily assimilated into organic molecules through metabolic pathways.

The central pathway for this compound assimilation in many organisms is the Glutamine Synthetase/Glutamate (B1630785) Synthase (GS/GOGAT) cycle. tandfonline.comcsic.es In this energy-consuming process, glutamine synthetase (GS) catalyzes the ATP-dependent conversion of glutamate and this compound into glutamine. Glutamine, containing an amide group, serves as a crucial intermediate for transferring nitrogen to various other biosynthetic pathways. Glutamate synthase (GOGAT) then transfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. oup.comcsic.es This cycle effectively incorporates inorganic this compound nitrogen into organic amino acids, which can then be used for protein synthesis and the biosynthesis of other nitrogen-containing compounds like nucleotides. bris.ac.ukwikipedia.org

In plants, this compound is a major form of inorganic nitrogen available in the soil, particularly in paddy fields for crops like rice. oup.comnih.gov Efficient uptake by root this compound transporters and subsequent assimilation via the GS/GOGAT pathway in the roots are essential for plant growth. oup.comnih.gov Nitrogen is then transported within the plant, often in the form of amino acids like glutamine, for utilization in developing tissues or remobilization from senescing organs. oup.comnih.gov

In animals, this compound is primarily a toxic metabolic waste product resulting from amino acid catabolism. biorxiv.orgfrontiersin.orgcore.ac.ukresearchgate.net Therefore, the function of Rh proteins in animals is often related to this compound excretion and maintaining nitrogen homeostasis, particularly in tissues like the kidney and erythrocytes. nih.govfrontiersin.orgcore.ac.ukresearchgate.net Efficient excretion is vital to prevent the accumulation of toxic levels of this compound, which can lead to various physiological disorders. biorxiv.org

Advanced Analytical Methodologies for Ammonium Determination

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric methods are widely used for ammonium (B1175870) determination due to their sensitivity and relative simplicity. Many of these techniques rely on the reaction of this compound with specific reagents to form a colored or fluorescent product that can be quantified by measuring absorbance or fluorescence intensity.

A common spectrophotometric approach is based on the Berthelot reaction, where this compound reacts with hypochlorite (B82951) and phenol (B47542) (or salicylate (B1505791) as a less toxic alternative) in an alkaline medium, catalyzed by sodium nitroprusside, to form indophenol (B113434) blue. lew.ropsu.eduillinois.edu The intensity of the blue color is directly proportional to the this compound concentration and is typically measured by spectrophotometry at wavelengths around 630-660 nm or 697.5 nm. psu.eduwisc.eduucdavis.edu This method is applicable to various sample types, including water, wastewater, and soil extracts. wisc.eduucdavis.eduut.ee The salicylate method, a modification of the indophenol method, is also widely used and offers good sensitivity. psu.eduillinois.edu

Fluorometric methods offer even higher sensitivity for this compound analysis. The orthophthaldialdehyde (OPA) method is a prominent example, where this compound reacts with OPA and a thiol (such as 2-mercaptoethanol (B42355) or sulfite) to form a fluorescent isoindole derivative. helcom.fibioassaysys.comifremer.frturnerdesigns.comnih.gov The fluorescence intensity of the product is measured at specific excitation and emission wavelengths (e.g., Ex/Em = 415/475 nm or 360/450 nm), which is proportional to the this compound concentration. bioassaysys.comnih.govassaygenie.com This method is particularly useful for determining low concentrations of this compound in various matrices, including fresh and saline waters and biological samples. bioassaysys.comifremer.frturnerdesigns.comassaygenie.com Another fluorescence method utilizes the derivatization of this compound with benzyl (B1604629) chloride in the presence of sodium bicarbonate, forming a fluorescent product measurable at 258 nm excitation and 284 nm emission wavelengths. scielo.br

Data from research findings highlight the performance characteristics of these methods. For instance, a spectrophotometric method based on the salicylate reaction with sodium hypochlorite and sodium nitroprusside demonstrated a linear range of 0 to 2 µg/mL of this compound ion, a molar absorptivity of 1.5 x 10⁴ L mol⁻¹ cm⁻¹, and a detection limit of 10 µg/L. psu.edu The OPA-sulfite fluorometric method has shown linearity up to 50 µmol/L (approximately 0.9 mg/L) and a detection limit of about 0.03 µmol/L (approximately 0.0005 mg/L) in water samples. ifremer.fr

Interactive Data Table: Spectrophotometric and Fluorometric Methods for this compound Determination

| Method | Principle | Detection Wavelength(s) | Typical Linear Range | Detection Limit | Sample Types |

| Indophenol (Berthelot) | Reaction with hypochlorite and phenol/salicylate, catalyzed by nitroprusside | Absorbance 630-660 nm, 697.5 nm psu.eduwisc.eduucdavis.edu | Varies by specific protocol lew.rout.eevelp.com | Varies by specific protocol ucdavis.eduut.ee | Water, Wastewater, Soil Extracts, Biological wisc.eduucdavis.educdc.govalsenvironmental.co.uk |

| OPA-Thiol | Reaction with o-phthalaldehyde (B127526) and thiol | Fluorescence Ex/Em 415/475 nm, 360/450 nm bioassaysys.comnih.govassaygenie.com | Up to 50-100 µmol/L ifremer.fr | As low as 0.03 µmol/L ifremer.fr | Water (fresh/saline), Biological Samples bioassaysys.comifremer.frturnerdesigns.comassaygenie.com |

| Benzyl Chloride | Derivatization with benzyl chloride | Fluorescence Ex/Em 258/284 nm scielo.br | 0.01-0.60 mg/L scielo.br | 0.008 mg/L scielo.br | Aquatic Environment Water Samples scielo.br |

Potentiometric and Distillation-Based Methods

Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), offer a direct and often rapid means of determining this compound. Ammonia-selective electrodes are commonly used, which measure the change in potential across a gas-permeable membrane caused by the diffusion of ammonia (B1221849) gas from the sample into an internal filling solution. rsc.orgmetrohm.com Since the electrode responds to dissolved ammonia (NH₃), samples are typically adjusted to a high pH (above 11) to convert this compound ions (NH₄⁺) to ammonia gas. metrohm.comcamlab.co.uk This method is applicable to a wide range of matrices, including water, wastewater, soil extracts, and biological fluids. cdc.govmetrohm.comtandfonline.com Ammonia-selective electrodes are known for their wide linear range, with some capable of measuring concentrations from 0.03 to 1400 mg NH₃-N/L. edgeanalytical.com While generally robust, interference from other volatile amines can occur. rsc.org

Distillation is often employed as a sample preparation step, particularly for complex matrices or when using methods that are susceptible to interference. velp.comedgeanalytical.comenvironmentalexpress.comcoleparmer.com In this process, the sample is made alkaline to convert this compound to ammonia gas, which is then separated by heating and collected in an acidic trapping solution. edgeanalytical.comenvironmentalexpress.comcoleparmer.comvelp.com The this compound in the distillate can then be quantified by various methods, including titration, spectrophotometry (e.g., phenate method), or using an ammonia-selective electrode. edgeanalytical.comenvironmentalexpress.comcoleparmer.com Distillation effectively separates ammonia from potential interferences present in the original sample matrix, improving the accuracy of the subsequent determination. edgeanalytical.comenvironmentalexpress.com The Kjeldahl method, a classic technique for determining total nitrogen, involves digestion to convert organic nitrogen to this compound, followed by distillation and titration of the liberated ammonia. cdc.govvelp.commetrohm.com While primarily for total nitrogen, the distillation step is fundamental to isolating ammonia.

Research indicates that potentiometric methods using ammonia-selective electrodes provide results that agree closely with distillation-titration methods for determining this compound in soil extracts and water samples. tandfonline.com

Chromatographic Separations and Detection

Chromatographic techniques, such as ion chromatography (IC) and high-performance liquid chromatography (HPLC), provide powerful tools for separating this compound from other ions and matrix components before detection. Ion chromatography is particularly well-suited for the analysis of inorganic cations, including this compound. sielc.comlcms.cz In IC, ions are separated based on their affinity for a stationary phase, and this compound is typically detected by suppressed conductivity. sielc.comlcms.cz This approach offers good sensitivity and selectivity, especially when coupled with appropriate columns and detection systems. lcms.cz

HPLC can also be used for this compound analysis, often involving derivatization to create a compound that is more easily detectable by UV-Vis or fluorescence detectors. researchgate.net For example, online derivatization with o-phthalaldehyde (OPA) can be coupled with HPLC and fluorometric or spectrophotometric detection for sensitive this compound determination. nih.gov Gas chromatography (GC) has also been explored for ammonia quantification, particularly for monitoring ammonia in the gas phase, and can offer excellent separation from water. acs.org

Tandem techniques combining chromatography with other detection methods are also being developed. Potentiometry coupled with ion chromatography (potentiometry-IC) has been demonstrated for the detection of this compound ions in environmental water samples. acs.orgresearchgate.net This method utilizes a potentiometric detector after chromatographic separation, offering improved selectivity and lower detection limits compared to conductivity detection alone, especially for micromolar levels of this compound. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and fluorine NMR (¹⁹F NMR), can be used for the quantitative analysis of small molecules, including this compound. acs.orgacs.org While ¹H NMR can detect the signal of ammonia, it is typically only observable under acidic conditions (below pH 3.5) due to the fast exchange of ammonia with water. acs.org

Recent advancements have explored the use of ¹⁹F NMR with specific ¹⁹F-tagged reagents for in situ quantification of ammonia in biofluids. acs.org This approach involves the reaction of ammonia with a ¹⁹F-tag to form a product with a distinct ¹⁹F NMR signal, allowing for the quantification of this compound. acs.org This method has shown potential for quantifying this compound in biological samples like human plasma and urine, with reported detection limits in the low micromolar range. acs.org Compared to colorimetry and fluorometry, NMR can offer advantages in terms of matrix interference, although sensitivity can be a consideration. acs.org

Development of Robust Analytical Protocols for Diverse Sample Matrices

Developing robust analytical protocols for this compound determination in diverse sample matrices is essential to ensure accurate and reliable results. The choice of analytical method is often influenced by the sample type, expected this compound concentration range, potential interferences, required sensitivity, and available equipment. alsenvironmental.co.ukcamlab.co.ukedgeanalytical.comboquinstrument.com

Sample preparation is a critical step and varies significantly depending on the matrix. For water samples, filtration is often necessary to remove particulate matter. wisc.edualsenvironmental.co.uktandfonline.com Preservation methods, such as acidification and refrigeration or freezing, are crucial to prevent changes in this compound concentration due to biological activity or volatilization. wisc.eduucdavis.educdc.govenvironmentalexpress.comwaterpuck.plcornell.edu For solid matrices like soil, extraction procedures are required to isolate this compound. illinois.eduwisc.eduucdavis.edusigmaaldrich.com Extraction with solutions like 2M KCl is a common method for determining exchangeable this compound in soils. illinois.eduwisc.eduucdavis.edutandfonline.com Biological samples like blood and plasma require specific handling and preservation to minimize the increase in ammonia concentration after collection. cdc.govcornell.edulabmed.org.uk Deproteinization methods may be used for biological fluids. cdc.gov

Addressing matrix effects and interferences is a key aspect of method development. For spectrophotometric methods, turbidity and color in the sample can interfere and may require correction or removal through filtration or distillation. ut.eehelcom.fi Potentiometric methods using ammonia-selective electrodes can be affected by other volatile amines. rsc.org Chromatographic methods, especially when coupled with selective detectors or tandem techniques, can effectively separate this compound from many potential interferences. lcms.czacs.orgresearchgate.net

Validation of analytical methods is crucial to demonstrate their reliability and trustworthiness. aos.ro Method performance criteria such as specificity, precision, trueness, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness are evaluated during validation. aos.ro Robust protocols consider factors like sample collection, preservation, storage, and potential matrix effects to ensure accurate and reproducible results across different sample types. illinois.eduwisc.eduucdavis.eduhelcom.ficdc.govenvironmentalexpress.comwaterpuck.plcornell.edulabmed.org.uk Standard methods and guidelines published by organizations like the EPA, ISO, and Standard Methods Committee provide established protocols for this compound analysis in various matrices. metrohm.comedgeanalytical.comenvironmentalexpress.comcoleparmer.comseal-analytical.comnih.gov

Catalysis, Materials Science, and Industrial Applications Research Involving Ammonium

Innovations in Sustainable Ammonia (B1221849) Synthesis

The conventional Haber-Bosch process for ammonia synthesis is energy-intensive, requiring high temperatures and pressures and contributing significantly to global CO₂ emissions. isct.ac.jpacs.org The drive for sustainability has spurred research into alternative, more environmentally friendly synthesis methods and novel catalytic systems.

Electrocatalytic nitrogen reduction reaction (eNRR) is an attractive alternative for sustainable ammonia production, operating under mild conditions using nitrogen and water as reactants. mdpi.comresearchgate.netbwise.kr This process has the potential to be powered by renewable energy sources, offering a decentralized and greener route to ammonia synthesis compared to the Haber-Bosch process. researchgate.netrhhz.net

Despite its promise, eNRR faces challenges, primarily low faradaic efficiency (FE) and low ammonia production rates. mdpi.comresearchgate.netbwise.kr These limitations are often attributed to the strong triple bond of the nitrogen molecule (N≡N) and competition from the hydrogen evolution reaction (HER). mdpi.comresearchgate.netbwise.kr Research efforts are focused on designing efficient electrocatalysts and optimizing reaction conditions to overcome these hurdles.

Recent studies have explored various electrocatalytic materials. For instance, metal oxide-based electrocatalysts with oxygen vacancies have shown promise in facilitating eNRR. mdpi.combwise.kr Dual-doped carbon microspheres have also been investigated, demonstrating enhanced FE and ammonia production rates compared to their single-doped counterparts. bwise.kr Single-atom catalysts, such as those based on copper or iron, are being developed to provide strong nitrogen adsorption sites and improve eNRR performance. bwise.krrhhz.netrsc.org The choice of electrolyte (e.g., alkaline, neutral, acidic) also significantly impacts electrocatalytic performance. rhhz.net

The table below summarizes some reported performances for different electrocatalysts in eNRR:

| Electrocatalyst | Electrolyte | Potential (vs. RHE) | Faradaic Efficiency (%) | NH₃ Production Rate (µg h⁻¹ cm⁻²) | Citation |

| Oᵥ rich TiO₂ (annealed 800°C) | 0.1 M HCl | -0.12 V | 6.5 | 3.6 | bwise.kr |

| B,O-co-doped carbon spheres | 0.1 M HCl | -0.25 V | 5.57 | 1.92 | bwise.kr |

| NC-Cu SA | 0.1 M KOH | -0.35 V | 13.8 | 53.3 | bwise.kr |

| Fe single-atom catalyst | 0.1 mol/L PBS (pH 7.2) | -0.3 V | 8.29 | 0.19 µg cm⁻² h⁻¹ | rhhz.net |

| Fe(III)(PLY)₃ | Acidic electrolyte | -0.2 V | 43.4 | 99.7 μg h⁻¹ mgcat⁻¹ | rsc.org |

*Note: Units for production rate vary across studies.

Beyond electrocatalysis, research is actively pursuing novel catalytic materials for thermochemical ammonia synthesis that can operate under milder conditions than the traditional Haber-Bosch process. This aims to reduce the significant energy consumption and CO₂ footprint associated with conventional methods. isct.ac.jpacs.orguib.no

One promising area involves the exploration of non-transition metal-based catalysts or systems that utilize transition metals more efficiently. A recent study highlighted the potential of Ba-Si orthosilicate (B98303) oxynitride-hydride (Ba₃SiO₅−xNᵧH₂) as a sustainable catalyst. isct.ac.jptitech.ac.jp When enhanced with ruthenium nanoparticles, this material demonstrated improved catalytic performance under milder temperatures (400–700 °C for synthesis of the catalyst itself, lower for reaction) compared to the high temperatures (1100–1400 °C) typically used for conventional silicate (B1173343) materials. isct.ac.jp The active sites in this catalyst are primarily anion vacancies, which reduce the apparent energy requirement for ammonia synthesis. isct.ac.jp

Electride-based catalysts, such as those incorporating ruthenium, calcium, and aluminum, have also shown the ability to catalyze ammonia synthesis with significantly less heat and pressure than traditional iron-based catalysts. energy.gov These materials contain excess electrons that can help weaken the strong nitrogen triple bond. energy.gov

Furthermore, innovative approaches utilizing liquid metal and plasmonic metal catalysts are being investigated for ammonia synthesis under mild conditions, even at ambient pressure. qut.edu.au Examples include a liquid gallium-copper catalyst and a sunlight-driven silver nanoparticle catalyst, offering alternatives to the energy-intensive Haber-Bosch process. qut.edu.au

Understanding the detailed mechanisms by which catalysts facilitate ammonia synthesis is crucial for designing more efficient materials. The mechanism on the industrial iron catalyst is generally accepted to be dissociative, where the nitrogen molecule first dissociates on the catalyst surface before hydrogenation occurs. acs.orgmdx.ac.ukroyalsocietypublishing.org

However, research has revealed alternative pathways, particularly on novel catalytic systems. For instance, studies using density functional theory (DFT) have shown that an associative mechanism can be operative on metal nitrides like Co₃Mo₃N. mdx.ac.ukroyalsocietypublishing.org In this associative pathway, the nitrogen molecule is hydrogenated step-by-step without initial complete dissociation, potentially offering a lower energy route for ammonia synthesis. mdx.ac.ukacs.org The presence of nitrogen vacancies on metal nitride surfaces can activate dinitrogen and promote this associative mechanism. mdx.ac.ukroyalsocietypublishing.org

A concerted mechanism combining aspects of both associative and dissociative routes has also been proposed for ammonia synthesis over cobalt-based catalysts. acs.org This highlights the complexity of the reaction pathways and the influence of the catalyst material. The precise mechanism by which electride catalysts function, while known to involve excess electrons weakening the nitrogen bond, is still an area of investigation. energy.gov

Ultimately, the catalyst's properties, including its electronic structure, surface morphology, and interactions with reactants, play a critical role in influencing the activation energy and reaction rate of ammonia synthesis. mdpi.com Advances in understanding these mechanisms, including associative, alternating, and distal enzymatic hydrogenation pathways, are enabling the development of more efficient catalysts that can operate under milder conditions. mdpi.com

Development of Novel Catalytic Systems

Ammonium (B1175870) in Emerging Energy Technologies and Combustion Research

Ammonia's unique properties, particularly its high hydrogen content and ease of liquefaction compared to hydrogen, make it a compelling candidate for emerging energy applications. topsoe.commdpi.com

As the world seeks to decarbonize its energy systems, hydrogen is gaining prominence as a clean fuel. However, storing and transporting hydrogen, especially over long distances, presents significant challenges due to its low volumetric energy density and the need for high-pressure or cryogenic storage. topsoe.commdpi.com Ammonia emerges as a promising solution to these challenges, acting as a carbon-free hydrogen carrier. mdpi.comrsc.orgacs.org

Ammonia can store a large amount of hydrogen by volume, containing twice as much hydrogen as liquid hydrogen. mdpi.com It can be liquefied at relatively mild conditions (-33°C at atmospheric pressure or 25°C at 10 bar), making its storage and transportation more feasible and cost-effective using existing infrastructure. topsoe.commdpi.com

The concept involves producing hydrogen (ideally from renewable sources to create "green" hydrogen), converting it to ammonia via processes like the Haber-Bosch method, transporting the liquid ammonia, and then converting it back to hydrogen at the point of use through a process called ammonia cracking or decomposition. topsoe.comacs.org The ammonia cracking reaction (2NH₃ ⇌ N₂ + 3H₂) is endothermic and requires catalysts, typically operating at high temperatures. topsoe.com

Ammonia can be used directly in certain fuel cells, such as alkaline, alkaline membrane, and solid oxide fuel cells (SOFCs), or it can be cracked to provide high-purity hydrogen for proton-exchange membrane (PEM) fuel cells. mdpi.comammoniaenergy.org Research and development are ongoing to improve the efficiency and reduce the energy penalty associated with the cracking process. mdpi.comacs.org

The table below compares some physical properties relevant to hydrogen storage and transport:

| Substance | Chemical Formula | Hydrogen Content (wt%) | Liquefaction Temperature (°C) (at 1 atm) | Liquefaction Pressure (bar) (at 25°C) | Volumetric Energy Density (GJ/m³) | Citation |

| Ammonia | NH₃ | 17.6 | -33.3 | 10 | ~11.5 (liquid) | mdpi.com |

| Hydrogen (liquid) | H₂ | 100 | -253 | N/A | ~8 (liquid) | mdpi.com |

| Hydrogen (gas) | H₂ | 100 | N/A | >700 (for storage) | ~0.009 (at 1 atm) | - |

Ammonia is also being explored as a potential carbon-neutral fuel for various applications, including power generation and maritime transport, due to its zero-carbon content. researchgate.netmarinh3.ac.ukresearchgate.netmdpi.commdpi.com However, the direct combustion of pure ammonia presents several technical challenges. These include low flame speed, a narrow flammability range, high ignition temperature, and the potential for significant nitrogen oxide (NOx) emissions due to the presence of nitrogen in the fuel molecule. marinh3.ac.ukresearchgate.netmdpi.commdpi.com

To overcome these limitations and improve combustion performance, researchers are investigating various strategies, including catalyst-assisted combustion and blending ammonia with more reactive fuels. marinh3.ac.ukresearchgate.netmdpi.comammoniaenergy.org Blending ammonia with fuels like hydrogen (H₂) or methane (B114726) (CH₄) can enhance its combustion characteristics, such as increasing the burning velocity and extending the flammability limits. marinh3.ac.ukresearchgate.netmdpi.com For example, adding hydrogen to ammonia can significantly improve cyclic stability and prevent misfires in engines. mdpi.com

Catalytic combustion is another area of research where catalysts are used to promote the oxidation of ammonia, potentially enabling lower combustion temperatures and reducing NOx formation. marinh3.ac.uk Advanced combustor designs and staged combustion (e.g., rich-lean staged combustion) are also being explored as strategies to optimize ammonia combustion and minimize undesirable emissions like NOx and unburned ammonia (ammonia slip). researchgate.netmdpi.com Controlling the equivalence ratio in different combustion stages is crucial for achieving low emissions. researchgate.netmdpi.com Research also includes the development of catalytic exhaust aftertreatment systems to further reduce emissions from ammonia-fueled engines. marinh3.ac.uk

Research findings indicate that NOx emissions from ammonia blends can vary depending on the blending ratio and combustion conditions. For NH₃/CH₄/air blends, NOx emissions may initially increase with ammonia concentration before decreasing. mdpi.com For NH₃/H₂/air blends, emissions might peak at different ammonia mole fractions. mdpi.com Ongoing research aims to optimize fuel blends and combustion strategies to achieve efficient and low-emission operation of ammonia-fueled systems.

Integration with Renewable Energy Sources for Ammonia Production

The production of ammonia (NH₃), a key compound in fertilizers and various industrial processes, is traditionally energy-intensive and reliant on fossil fuels, primarily through the Haber-Bosch process. Research is increasingly focused on integrating renewable energy sources to enable more sustainable ammonia production pathways. This involves utilizing renewable electricity, such as from solar, wind, biomass, or hydropower, to produce hydrogen through water electrolysis. This "green" hydrogen can then be fed into the Haber-Bosch process or used in alternative synthesis methods like electrochemical nitrogen reduction. accessnewswire.comulpgc.esammoniaenergy.orgfrontiersin.org

Studies have explored the technical and economic feasibility of coupling electrolytic hydrogen production powered by renewables with ammonia synthesis. ammoniaenergy.orgfrontiersin.org This approach offers the potential to significantly reduce the carbon footprint associated with ammonia production. accessnewswire.comammoniaenergy.org Research indicates that integrating onsite renewable energy and smart control systems can enhance the efficiency and cost-effectiveness of electrified ammonia production (e-ammonia). accessnewswire.com While challenges such as the intermittency of renewable energy sources and the need for energy storage systems exist, advancements in system integration and optimization are being investigated to address these issues. accessnewswire.comulpgc.es For instance, hydrogen storage can play a crucial role in cost optimization for e-ammonia production. accessnewswire.com

Comparative life cycle assessments have evaluated the environmental benefits of using renewable hydrogen feedstocks for ammonia synthesis, highlighting the potential for reduced global warming potential and abiotic depletion compared to fossil fuel-based methods. ammoniaenergy.org

Advanced Materials Incorporating this compound Species

This compound species are being incorporated into advanced materials for a range of applications, particularly in the development of novel ionic liquids and materials for energy storage.

Ionic Liquids with this compound Cations

Ionic liquids (ILs), defined as salts that are liquid at or below 100 °C, have garnered significant attention due to their unique properties, including low vapor pressure, high thermal and chemical stability, and designable structure. acs.orgaip.org this compound-based ionic liquids, featuring an this compound cation, represent a class of ILs with diverse potential applications. researchgate.netresearchgate.net

Research on this compound-based ionic liquids includes their synthesis and characterization for specific applications such as gas absorption and catalysis. aip.orgresearchgate.net For example, studies have investigated the use of this compound-based ILs for the removal of carbon dioxide (CO₂) from natural gas, analyzing their thermophysical properties and absorption performance under varying temperature and pressure conditions. aip.org The structure of the this compound cation and the associated anion can be tuned to optimize properties for specific separation processes. aip.org

This compound ionic liquids have also been explored as catalysts and environmentally benign solvents in organic reactions, demonstrating potential for improved conversion and selectivity compared to traditional methods. researchgate.net Recent work has also focused on synthesizing novel this compound ionic liquids with anions derived from natural sources, exploring their physicochemical properties and potential biological activity. researchgate.net

Data Table: Decomposition Temperature of Selected this compound-Based Ionic Liquids aip.org

| Ionic Liquid Name | Cation Type | Anion Type | Decomposition Temperature (°C) |

| [EtOHA][AC] | Ethanolthis compound | Acetate | > 300 |

| [EtOHA][BA] | Ethanolthis compound | Butyrate | > 300 |

| [TBA][BA] | Tetrabutylthis compound | Butyrate | < 300 |

Note: Data is illustrative and based on general trends observed in the source; specific values may vary depending on experimental conditions.

This compound-Intercalated Materials in Energy Storage Devices

This compound ions (NH₄⁺) have emerged as charge carriers in aqueous energy storage devices, attracting research interest due to their low cost and environmental compatibility. rsc.orgresearchgate.netnih.gov The intercalation and de-intercalation of this compound ions within host materials are fundamental to the energy storage mechanisms in these devices. rsc.org

Research in this area focuses on developing suitable electrode materials that can effectively host this compound ions. This compound metal phosphates (NH₄MPO₄, where M can be Mn²⁺, Ni²⁺, Co²⁺, Fe²⁺, etc.) and their hydrates are being investigated as promising materials for energy storage applications. researchgate.net These materials offer potential advantages such as rapid ion transport due to intercalated water interactions and the presence of redox-active centers. researchgate.net

Layered materials like manganese dioxide (MnO₂) and vanadium oxides (VOPO₄·2H₂O) have also been studied for their ability to intercalate this compound ions. researchgate.netmdpi.com Pre-intercalation of NH₄⁺ ions in materials like MnO₂ has shown promise in enhancing structural stability and improving electrochemical performance in asymmetric supercapacitors, leading to higher energy density and cycling stability. mdpi.com Studies on layered VOPO₄·2H₂O have demonstrated reversible this compound ion intercalation/de-intercalation, highlighting the potential of these materials for aqueous this compound-ion batteries. researchgate.net Challenges remain in selecting materials that offer simultaneously high capacity and stable working potential. researchgate.net The understanding of the energy storage mechanisms, including intercalation/de-intercalation, co-insertion/extraction with protons, adsorption/desorption, and conversion reactions, is an active area of research to facilitate the design of improved electrode materials. rsc.org

Data Table: Electrochemical Performance of an this compound-Intercalated Material in an Asymmetric Supercapacitor mdpi.com

| Electrode Material | Device Type | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Capacitance Retention after 10,000 cycles (%) |

| CC@NMO//AC (NH₄⁺-pre-intercalated MnO₂ on carbon cloth // Activated Carbon) | Asymmetric Supercapacitor | 63.49 | 949.8 | 81.2 |

Note: Performance metrics are specific to the described experimental setup and conditions.

Environmental Remediation and Process Control Technologies

This compound compounds are both targets for removal in environmental remediation processes and utilized as key reagents in pollution control technologies.

Selective Catalytic Reduction (SCR) of Nitrogen Oxides using Ammonia/Ammonium

Selective Catalytic Reduction (SCR) is a widely employed technology for reducing nitrogen oxides (NOx) emissions from stationary and mobile sources. researchgate.netwikipedia.orgnih.govbmcats.com The process involves the reaction of NOx with a reductant, typically ammonia (NH₃) or a urea (B33335) solution that decomposes to ammonia, in the presence of a catalyst, converting NOx into harmless nitrogen and water. wikipedia.orgbmcats.com

Ammonia is a highly effective reductant for SCR. researchgate.net Urea-based solutions are often preferred, particularly in mobile applications, due to their lower toxicity and safer handling compared to anhydrous ammonia. researchgate.netwikipedia.orgbmcats.com The "selective" aspect of SCR refers to the catalysts preferentially promoting the reaction between ammonia and NOx over the oxidation of ammonia by oxygen in the flue gas. bmcats.com

Various catalysts are used in SCR systems, including zeolites (e.g., copper or iron zeolites) and metal oxides (e.g., vanadium-based catalysts). nih.govbmcats.com Research continues to focus on developing catalysts with improved activity at lower temperatures, enhanced durability, and resistance to poisoning by components in the flue gas like sulfur dioxide. researchgate.netnih.gov

Precise control of ammonia injection is crucial for optimizing NOx removal efficiency while minimizing ammonia slip (unreacted ammonia passing through the system), which can cause secondary pollution and equipment corrosion. frontiersin.org Advanced control strategies, including those utilizing reinforcement learning, are being investigated to improve the accuracy of ammonia injection. frontiersin.org

This compound Removal Technologies in Wastewater Treatment

This compound nitrogen is a significant pollutant in wastewater originating from various sources, including domestic sewage, agricultural runoff, and industrial processes. uitm.edu.my Elevated this compound concentrations in water bodies can lead to eutrophication and pose toxicity risks. uitm.edu.my Consequently, effective this compound removal is a critical aspect of wastewater treatment.

Numerous technologies have been developed and are actively researched for this compound removal from wastewater. These methods can be broadly categorized into biological, physical, and chemical processes. uitm.edu.myrepec.orgacs.org Biological treatments, such as nitrification and anaerobic this compound oxidation (anammox), utilize microbial activity to convert this compound into nitrogen gas. uitm.edu.myrepec.org These processes are widely adopted but may face limitations in achieving complete removal, especially for high-strength wastewaters or under certain environmental conditions. uitm.edu.my

Physical and chemical methods include adsorption, ion exchange, air stripping, chemical precipitation, and electrochemical techniques. uitm.edu.myacs.orgresearchgate.net Adsorption using materials like zeolites has shown effectiveness in removing this compound ions from wastewater. researchgate.netvilniustech.lt Ion exchange is another established method where this compound ions are exchanged with other cations held by a solid resin. uitm.edu.myrepec.org Electrochemical systems are also emerging as energy-efficient alternatives for the removal or recovery of total ammonia nitrogen (TAN), which includes both ammonia and this compound. acs.org Research continues to explore integrated treatment methods and novel materials to enhance removal efficiency, reduce costs, and minimize environmental impact. repec.orgresearchgate.net

Data Table: this compound Nitrogen Removal Efficiency by Zeolite Adsorption in Tertiary Wastewater Treatment vilniustech.lt

| Treatment Method | Material | Average this compound Nitrogen Removal Efficiency (%) |

| Tertiary Treatment Filtration | Natural Zeolite | 86 |

Note: This data point represents an average efficiency observed in a specific study using natural zeolite as a filter medium.

Gas Scrubbing and Emission Abatement Strategies

This compound-based compounds play a significant role in various gas scrubbing and emission abatement strategies, particularly for the removal of sulfur dioxide (SO₂) and nitrogen oxides (NOx) from industrial flue gases. These processes are crucial for reducing air pollution and complying with environmental regulations.

One of the most widely applied technologies utilizing this compound is Selective Catalytic Reduction (SCR) for NOx removal. SCR involves injecting a reductant, typically anhydrous ammonia (NH₃), aqueous ammonia (NH₄OH), or a urea solution (CO(NH₂)₂), into the flue gas stream in the presence of a catalyst. wikipedia.orgbmcats.com This reaction converts NOx into harmless diatomic nitrogen (N₂) and water (H₂O). wikipedia.org SCR technology has been shown to lower NOx emissions by 70-95% in various applications, including large utility boilers, industrial boilers, municipal solid waste boilers, diesel engines, gas turbines, and automobiles. wikipedia.orgbmcats.com The development of SCR technology using ammonia as a reducing agent dates back to a US patent in 1957, with large-scale installations appearing in the late 1970s. wikipedia.org Different reductants have their advantages; anhydrous ammonia is favored by large industrial operators as it requires no further conversion, while aqueous ammonia and urea are considered safer to store and transport, though urea requires thermal decomposition to ammonia. wikipedia.org

Ammonia-based wet flue gas desulfurization (WFGD) is another prominent application for removing SO₂ from coal-fired power plants and other industrial sources. acs.orgmdpi.comfrontiersin.org This process involves scrubbing flue gas with an aqueous ammonia solution, which absorbs SO₂ to form this compound sulfite (B76179) ((NH₄)₂SO₃) and this compound bisulfite (NH₄HSO₃). epa.govgoogle.com These intermediate products can then be oxidized to form this compound sulfate (B86663) ((NH₄)₂SO₄), a valuable byproduct used as a fertilizer. epa.govresearchgate.netyokogawa.com Research has focused on optimizing the mass transfer of SO₂ in ammonia-based desulfurization systems, with studies investigating the process in stirred tank reactors and spray scrubbers. frontiersin.orgresearchgate.netresearchgate.net Experimental results indicate that SO₂ absorption can be controlled by both gas and liquid films, depending on the this compound sulfite concentration. researchgate.netresearchgate.net Maintaining the scrubbing solution pH between 6 and 8 is crucial for increasing the speed of SO₂ absorption and facilitating the oxidation of SO₂ while minimizing ammonia slip. google.comyokogawa.com Higher pH levels and unoxidized this compound sulfite can promote ammonia slip, leading to potential secondary pollution from this compound sulfate/bisulfite aerosol formation. yokogawa.com

Ammonia-based scrubbing is also explored for carbon dioxide (CO₂) capture from flue gas. This process involves using an aqueous ammonia solution to absorb CO₂, primarily forming this compound bicarbonate (NH₄HCO₃). osti.govscispace.comacs.org Research indicates that this method has the potential for high CO₂ removal efficiencies, exceeding 95% under proper operating conditions. scispace.comacs.orgresearchgate.net The absorption capacity of ammonia has been reported to be around 0.9 kg of CO₂ per kg of NH₃ reagent, which is considered higher than that of monoethanolamine (MEA), a common solvent used for CO₂ capture. scispace.comacs.org The reaction products are primarily this compound bicarbonate, which can be recovered as crystalline solids and utilized as a valuable byproduct in industries like food and agriculture. acs.org50sea.com

Furthermore, research has investigated the combined removal of multiple pollutants using this compound-based processes. Studies have explored the simultaneous removal of SO₂ and NOx, sometimes enhanced by the in-situ generation of this compound salt aerosols. nih.gov The reaction of ammonia with SO₂ can produce submicron aerosols that enhance NOx removal efficiency. nih.gov For instance, experiments showed a total NOx removal efficiency of 79% when this compound salt aerosols were formed in the presence of SO₂, ozone, and ammonia in simulated flue gas. nih.gov

Wet scrubbers utilizing acidic solutions, often involving sulfuric acid, are also employed for ammonia abatement from sources like animal housing and industrial processes. iiasa.ac.atresearchgate.nete3s-conferences.org In these systems, ammonia in the exhaust air reacts with the acid to produce this compound sulfate. iiasa.ac.ate3s-conferences.org Acid scrubbers have demonstrated high ammonia removal efficiencies, with reported averages around 96% in on-farm research. The pH of the scrubbing solution is a critical parameter in these systems, with lower pH levels generally improving ammonia absorption. researchgate.netresearchgate.net

The formation of undesirable byproducts, such as this compound bisulfate (NH₄HSO₄), can occur in SCR processes, particularly when sulfur oxides are present in the flue gas. researchgate.net this compound bisulfate can deposit on catalysts and air preheaters, leading to deactivation and reduced operational effectiveness. researchgate.net Research focuses on understanding the formation mechanisms and developing strategies to control this compound bisulfate formation, such as optimizing operating temperatures and reducing ammonia slip and SO₃ levels in the flue gas. researchgate.net

Here are some detailed research findings presented in tables:

Table 1: NOx Removal Efficiency using SCR with Ammonia-based Reductants

| Application Type | Reductant Type | Reported NOx Removal Efficiency | Source |

| Large Utility/Industrial Boilers | Anhydrous/Aqueous NH₃ | 70-95% | wikipedia.org |

| Diesel Engines, Gas Turbines | Anhydrous/Aqueous NH₃ | 70-95% | wikipedia.org |

| Heavy Trucks, Cars | Urea (as DEF) | Up to 90% | bmcats.com |

Table 2: SO₂ Removal Efficiency in Ammonia-based WFGD

| SO₂ Concentration (mg/N·m³) | Liquid-Gas Ratio | Desulfurization Efficiency | pH Range | Source |

| Different concentrations | Varied | Exceeding 99% | 6.5-7.5 | acs.org |

| ~3000 | Not specified | Almost near 100% | Not specified | acs.org |

Table 3: CO₂ Removal Efficiency and Capacity by Ammonia Scrubbing

| Inlet CO₂ Concentration (% v/v) | Operation Time | CO₂ Removal Efficiency | NH₃ Absorption Capacity (kg CO₂/kg NH₃) | Main Product | Source |

| 10-14 | > 60 seconds | 95-98% | ~0.9 | This compound bicarbonate | scispace.comacs.org |

| Various | Proper conditions | Above 95% | ~0.9 | This compound bicarbonate | scispace.comacs.org |

Table 4: Ammonia Removal Efficiency using Acid Scrubbers in Animal Facilities

| Facility Type | Acid Agent | pH Range (Scrubbing Solution) | NH₃ Removal Efficiency (Average) | Source |

| Pig and Poultry | Sulfuric Acid | Controlled | 96% | |

| Broiler Houses | Sodium Bisulfate | Not specified | 11.0 - 34.3% | lpelc.org |

These research findings highlight the effectiveness and versatility of this compound-based compounds in various gas scrubbing and emission abatement applications, contributing significantly to efforts aimed at reducing atmospheric pollution from industrial and agricultural sources.

Theoretical and Computational Chemistry of Ammonium Systems

Quantum Mechanical Investigations

Quantum mechanical methods are essential for describing the electronic structure and bonding within the ammonium (B1175870) ion and its interactions with other species. These methods solve the Schrödinger equation for a given system, providing information about its energy, electron distribution, and other properties.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital (MO) calculations, which are based on first principles without empirical parameters, have been applied to study this compound systems. These calculations can determine molecular structures, interaction energies, and vibrational frequencies. For instance, ab initio molecular orbital calculations have been performed on hydrogen-bonded complexes involving ammonia (B1221849), providing insights into their structure and interaction energy. journals.co.zacdnsciencepub.comcdnsciencepub.com Studies on ammonia oxide (NH₃O) using ab initio MO theory have investigated its molecular structure, finding that the N-O bond length is significantly affected by the basis set used, with polarization functions being crucial for accurate predictions. publish.csiro.au Calculations on associated complexes of lithium cyanide with ammonia have also utilized ab initio MO methods to evaluate interaction energies, geometrical parameters, force constants, and vibrational frequencies, aiding in understanding their association in liquid ammonia solutions. osti.gov

Density Functional Theory (DFT) and Post-Hartree-Fock Methods